Cerium tetrahydroxide

Vue d'ensemble

Description

It appears as a yellowish powder that is insoluble in water but soluble in concentrated acids . This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium tetrahydroxide can be synthesized through several methods:

Reaction of Cerium(III) Carbonate and Acetic Acid: This method involves reacting cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in a basic medium.

Reaction of Cerium(III) Nitrate and Hydrogen Peroxide: A similar reaction occurs when cerium(III) nitrate is used as the starting material: [ 2 \text{Ce}(\text{NO}_3)_3 + 3 \text{H}_2\text{O}_2 + 6 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow 2 \text{Ce}(\text{OH})_3(\text{OOH}) + 6 \text{NH}_4\text{NO}_3 + 2 \text{H}_2\text{O} ] [ 2 \text{Ce}(\text{OH})_3(\text{OOH}) \rightarrow 2 \text{Ce}(\text{OH})_4 + \text{O}_2 ]

Industrial Production Methods: In industrial settings, this compound can be produced by adding sodium hydroxide or ammonium hydroxide to a cerium(IV) solution, resulting in a gelatinous precipitate described as CeO₂·xH₂O (x = 0.5–2). Boiling an insoluble cerium(IV) salt in sodium hydroxide yields granular this compound .

Analyse Des Réactions Chimiques

Thermal Decomposition

Ce(OH)₄ undergoes dehydration upon heating, forming cerium(IV) oxide (CeO₂):

This reaction is corroborated by thermogravimetric analysis showing weight loss corresponding to water elimination . Commercial Ce(OH)₄ typically exists as a hydrated oxide (CeO₂·nH₂O), which converts to crystalline CeO₂ at high temperatures .

Acid-Base Reactions

Ce(OH)₄ reacts with concentrated acids to form Ce(IV) salts:

| Acid | Reaction | Product Characteristics |

|---|---|---|

| Sulfuric acid | Soluble cerium(IV) sulfate | |

| Hydrochloric acid | Cerium(IV) chloride (less stable) |

The compound is insoluble in water but dissolves in concentrated mineral acids due to ligand displacement . Its solubility product constant (Ksp) is extremely low () , reflecting minimal dissociation in neutral aqueous conditions.

Redox Behavior

Ce(OH)₄ participates in redox reactions due to Ce(IV)'s strong oxidizing potential () :

Reduction by Hydrogen Peroxide

Under acidic conditions, Ce(IV) is reduced to Ce(III):

This reaction is pH-dependent, with Ce(OH)₄ stabilizing in alkaline media but dissolving in acidic solutions .

Oxidation of Sulfur Compounds

While direct sulfurization data for Ce(OH)₄ is limited, its decomposition product (CeO₂) reacts with H₂S to form Ce₂S₃ under reducing conditions :

The sulfurization efficiency correlates with the reducibility of cerium oxides, which is influenced by precursor synthesis methods .

Hydrolysis and pH Dependence

In aqueous solutions, Ce(IV) undergoes hydrolysis:

Polymerization of hydrolyzed species leads to precipitation of hydrated Ce(IV) oxide . Ce(OH)₄ remains stable above pH 10.4 but dissolves in strongly acidic environments .

Applications De Recherche Scientifique

Chemical and Material Science Applications

Cerium Hydroxide in Catalysis

- Cerium hydroxide acts as a catalyst in several chemical reactions, particularly in oxidation processes. It is known for its ability to catalyze the oxidation of carbon monoxide, making it useful in automotive catalytic converters to reduce harmful emissions .

- Additionally, it participates in Fenton-like reactions, generating reactive oxygen species that are effective for environmental remediation.

Nanoparticle Synthesis

- Cerium hydroxide nanoparticles are synthesized for various applications, including drug delivery systems and biosensors. These nanoparticles exhibit unique properties such as high surface area and tunable reactivity, which are advantageous for biomedical applications .

Optical Materials

- In the glass industry, cerium hydroxide is utilized as a decolorizing and clarifying agent. It helps improve the quality of glass products by removing impurities that cause discoloration .

Biomedical Applications

Therapeutic Potential

- Research indicates that cerium hydroxide nanoparticles can provide antioxidant effects, which may be beneficial in treating oxidative stress-related diseases. Studies have shown that smaller nanoparticles (less than 5 nm) are particularly effective due to their high surface-to-volume ratio .

- The ability of cerium oxide (derived from cerium hydroxide) to mimic enzyme activity opens avenues for its use in therapeutic applications, including drug delivery and bioscaffolding .

Case Study: Antioxidant Applications

- A study demonstrated the efficacy of cerium oxide nanoparticles in reducing oxidative damage in cellular models. The results indicated significant protective effects against reactive oxygen species, suggesting potential use in neurodegenerative disease therapies .

Environmental Applications

Pollution Control

- Cerium hydroxide is employed in environmental cleanup processes due to its catalytic properties. It can facilitate the breakdown of pollutants in wastewater treatment systems, thereby contributing to pollution prevention efforts .

- A notable case involved an optics manufacturer that implemented a recovery system for ceria used in polishing operations, resulting in improved recovery rates and reduced environmental impact from waste discharge .

Industrial Applications

Additives and Enhancers

- In metallurgy, cerium hydroxide serves as an additive for improving the properties of alloys. It enhances the oxidation resistance of stainless steel and contributes to the durability of magnesium alloys used in aerospace applications .

- It is also used as a paint drier and stabilizer for polyvinyl chloride plastics, showcasing its versatility across different industrial sectors .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Catalysis | Oxidation reactions | Reduces emissions; enhances reaction efficiency |

| Material Science | Glass decolorizing agent | Improves clarity and quality of glass |

| Biomedical | Antioxidant therapies | Protects against oxidative stress |

| Environmental | Wastewater treatment | Facilitates breakdown of pollutants |

| Industrial | Alloy enhancement | Improves corrosion resistance |

Mécanisme D'action

The mechanism by which cerium tetrahydroxide exerts its effects is primarily through its redox activity. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling enables cerium compounds to scavenge free radicals and act as antioxidants . The molecular targets and pathways involved include the neutralization of reactive oxygen species (ROS) and the stabilization of oxidation states in catalytic processes .

Comparaison Avec Des Composés Similaires

Cerium tetrahydroxide can be compared with other cerium compounds and hydroxides:

Cerium(III) Hydroxide (Ce(OH)₃): Unlike this compound, cerium(III) hydroxide is in the +3 oxidation state and has different chemical reactivity.

Cerium Dioxide (CeO₂): Cerium dioxide is another important cerium compound with extensive applications in catalysis and materials science.

Lanthanum Hydroxide and Praseodymium Hydroxide: These compounds are similar in structure but differ in their chemical properties and applications.

This compound stands out due to its unique redox properties and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both scientific research and industrial applications.

Activité Biologique

Cerium tetrahydroxide (Ce(OH)₄) is a compound of cerium that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, including antioxidant effects, antibacterial activity, and implications for therapeutic applications.

Cerium exists in two oxidation states, Ce(III) and Ce(IV), which play crucial roles in its biological activity. The redox cycling between these states allows cerium to act as both an antioxidant and a pro-oxidant depending on the environmental conditions. At physiological pH, Ce(III) acts primarily as an antioxidant, scavenging reactive oxygen species (ROS) and mediating anti-inflammatory responses. Conversely, under acidic conditions, Ce(IV) can generate ROS, leading to potential antibacterial effects .

Antioxidant Activity

Cerium oxide nanoparticles (CNPs), which include cerium hydroxides, have been studied for their antioxidant properties. The presence of oxygen vacancies in the structure of CNPs enhances their ability to mimic superoxide dismutase (SOD), an important enzyme in cellular defense against oxidative stress. Research indicates that the redox couple (Ce³⁺/Ce⁴⁺) is critical for maintaining this antioxidant activity .

Table 1: Summary of Antioxidant Studies on Cerium Compounds

| Study Reference | Findings | Methodology |

|---|---|---|

| Celardo et al. (2016) | Demonstrated that Sm³⁺ doping disrupts antioxidant activity in CNPs | In vitro assays measuring SOD-like activity |

| Yoon et al. (2005) | Observed reduced oxidative stress markers in rats exposed to cerium nanoparticles | Animal model with cerium oxide aerosol exposure |

| PMC8568607 (2021) | Confirmed enhanced viability of osteoblast-like cells in the presence of cerium-containing materials | Cell viability assays |

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves the generation of ROS under specific conditions, which can damage bacterial cell membranes and lead to cell death. Studies have shown that cerium-containing bioactive glasses enhance antibacterial activity while promoting osteogenesis, making them suitable for biomedical applications such as wound healing .

Case Study: Antibacterial Effects of Cerium Hydroxide

In a study examining cerium-containing mesoporous bioactive glass nanoparticles (MBGNPs), researchers found that these materials not only exhibited antibacterial effects but also significantly increased the viability of MG-63 osteoblast-like cells. This dual action suggests their potential use in bone regeneration therapies where infection control is critical .

Toxicological Considerations

While cerium compounds demonstrate beneficial biological activities, concerns regarding toxicity have been raised. Studies involving inhalation exposure to cerium oxide aerosols have reported alterations in hematological parameters and inflammatory responses in animal models. Monitoring cytokine levels revealed potential pro-inflammatory effects associated with cerium exposure .

Table 2: Toxicological Findings from Cerium Exposure Studies

| Study Reference | Exposure Type | Observations |

|---|---|---|

| EPA Toxicological Review (2008) | Inhalation | Increased lung weights and histopathological changes in rats |

| Helaly et al. (2012) | Oral ingestion | Elevated pro-inflammatory cytokines without significant hematological alterations |

Propriétés

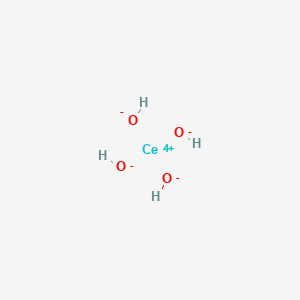

IUPAC Name |

cerium(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2/q+4;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVAYLQYAWAHAX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ce+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065169 | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12014-56-1 | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM(IV) HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GT4M7CWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.